molecular formula C10H6BrI B14803650 1-Bromo-7-iodonaphthalene

1-Bromo-7-iodonaphthalene

Cat. No.: B14803650
M. Wt: 332.96 g/mol
InChI Key: ZOWAREWCEABHTE-UHFFFAOYSA-N
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Description

1-Bromo-7-iodonaphthalene is a dihalogenated naphthalene derivative with bromine and iodine substituents at the 1- and 7-positions, respectively. The iodine atom at position 7 introduces steric bulk and electronic effects distinct from bromine, which may influence its reactivity and applications in organic synthesis, material science, or pharmaceuticals. Notably, halogenated naphthalenes are pivotal intermediates in cross-coupling reactions and semiconductor materials .

Properties

Molecular Formula

C10H6BrI

Molecular Weight

332.96 g/mol

IUPAC Name

1-bromo-7-iodonaphthalene

InChI

InChI=1S/C10H6BrI/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H

InChI Key

ZOWAREWCEABHTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)I)C(=C1)Br

Origin of Product

United States

Preparation Methods

1-Bromo-7-iodonaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 7-iodonaphthalene. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Bromo-7-iodonaphthalene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

1-Bromo-7-iodonaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-7-iodonaphthalene exerts its effects depends on the specific reaction or application. In coupling reactions, for example, the compound acts as a halogenated aromatic substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific chemical or biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-bromo-7-iodonaphthalene with structurally related halogenated naphthalenes:

Compound Molecular Weight (g/mol) Substituents Boiling Point (°C) Solubility Key Applications
This compound ~332.96 (inferred) Br (1), I (7) Not reported Likely soluble in organic solvents (e.g., benzene, ether) Semiconductor materials, Suzuki couplings
1-Bromonaphthalene 207.07 Br (1) 281 Miscible in alcohol, benzene, chloroform Solvent, refractive index testing
1-Bromo-4-iodonaphthalene 332.96 Br (1), I (4) Not reported Organic solvents Small-molecule semiconductors
1-Bromo-7-methoxynaphthalene 237.09 Br (1), OCH₃ (7) Not reported Soluble in polar organic solvents Pharmaceutical intermediates
1-Bromo-7-fluoronaphthalene Not reported Br (1), F (7) Not reported Organic solvents Materials science, agrochemicals

Key Observations :

  • Electronic Effects : Iodine’s larger atomic radius and polarizability compared to bromine or fluorine may enhance leaving-group ability in nucleophilic substitutions or cross-coupling reactions. Methoxy groups (electron-donating) contrast sharply with halogens (electron-withdrawing), altering reaction pathways .
  • This is critical in designing catalysts or ligands for transition-metal complexes .
  • Applications : While 1-bromonaphthalene is widely used as a solvent, iodine-substituted variants (e.g., 1-bromo-4-iodonaphthalene) are specialized in semiconductor fabrication due to their electronic properties. Fluorinated analogs may serve in agrochemicals or drug discovery .

Biological Activity

1-Bromo-7-iodonaphthalene is an organic compound characterized by the molecular formula C10H6BrIC_{10}H_6BrI. This compound is a derivative of naphthalene, where bromine and iodine atoms are substituted at the 7th and 1st positions, respectively. Its unique structure imparts distinct physical and chemical properties, making it a subject of interest in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Electrophilic Aromatic Substitution : Utilizing bromination and iodination reactions on naphthalene derivatives.
  • Cross-Coupling Reactions : Employing palladium-catalyzed methods to introduce halogen substituents at specific positions on the aromatic ring.

Biological Activity

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential applications:

  • Antimicrobial Activity : Preliminary investigations indicate that compounds derived from this compound may exhibit antimicrobial properties, making them candidates for pharmaceutical development.
  • Anticancer Potential : The compound's ability to modify biological pathways suggests it may have anticancer activity, although specific mechanisms remain to be elucidated.

Interaction with Biological Systems

This compound's dual halogen substituents allow for selective interactions with biological macromolecules. Studies have shown that it can react with various nucleophiles and electrophiles, which could lead to diverse product formations relevant in biological contexts.

Case Studies

Recent studies have investigated the interactions of this compound with cannabinoid receptors. For example:

  • Cannabinoid Receptor Binding : Research indicates that derivatives of naphthalene compounds can exhibit high affinity for cannabinoid receptors (CB1 and CB2), suggesting a potential pathway for therapeutic applications in pain management and anti-inflammatory treatments .

Data Table: Comparison of Related Compounds

The following table summarizes structural similarities and unique features of compounds related to this compound:

Compound NameStructure TypeUnique Features
1-Bromonaphthalene Aryl HalideLacks iodine; less reactive in coupling reactions
2-Bromo-1-iodonaphthalene Isomeric VariationDifferent substitution pattern; altered reactivity
1-Bromo-8-iodonaphthalene Isomeric VariationDifferent halogen positioning; unique reactivity
1-Bromo-4-iodobenzene Aryl HalideMixed aryl halide; different applications

The mechanism by which this compound exerts its biological effects largely depends on its reactivity profile. In cross-coupling reactions, for instance, this compound acts as a halogenated aromatic substrate that undergoes oxidative addition to a palladium catalyst, followed by transmetallation and reductive elimination to form biologically active derivatives.

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